molecular formula C14H17NO6S B2607994 Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate CAS No. 2007931-02-2

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate

Cat. No.: B2607994
CAS No.: 2007931-02-2
M. Wt: 327.35
InChI Key: WJWNHUSQPKHOIB-UXBLZVDNSA-N
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Description

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate is an organic compound with a complex structure that includes a thiophene ring, an ester group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl but-2-enedioate with 4-(methoxycarbonyl)thiophen-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ester or amino groups.

    Substitution: The thiophene ring can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((4-(methoxycarbonyl)phenyl)amino)but-2-enedioate
  • Diethyl 2-((4-(methoxycarbonyl)thiazol-2-yl)amino)but-2-enedioate
  • Diethyl 2-((4-(methoxycarbonyl)pyridin-3-yl)amino)but-2-enedioate

Uniqueness

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)but-2-enedioate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

diethyl (E)-2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNHUSQPKHOIB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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